molecular formula C7H7FO B1338647 2-Fluoro-6-methylphenol CAS No. 443-90-3

2-Fluoro-6-methylphenol

Cat. No.: B1338647
CAS No.: 443-90-3
M. Wt: 126.13 g/mol
InChI Key: FPPAKOISAFCWJT-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylphenol is an organic compound with the molecular formula C7H7FO. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the sixth position is replaced by a methyl group. This compound is known for its unique chemical properties due to the presence of both fluorine and methyl substituents on the phenol ring.

Scientific Research Applications

2-Fluoro-6-methylphenol has several applications in scientific research:

Safety and Hazards

2-Fluoro-6-methylphenol is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms .

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-methylphenol plays a significant role in biochemical reactions, particularly due to its structural similarity to other phenolic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The hydroxyl group of this compound can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the fluorine atom can participate in halogen bonding, which can further modulate enzyme interactions .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of kinases and phosphatases, which are crucial for signal transduction. The compound can also modulate the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues, while the fluorine atom can engage in halogen bonding. These interactions can lead to conformational changes in the enzyme structure, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical biomolecules .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo hydroxylation, leading to the formation of more polar metabolites that are readily excreted from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be directed by targeting signals or post-translational modifications that guide it to specific organelles. The activity and function of this compound can vary depending on its subcellular localization, impacting processes such as energy production, gene expression, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylphenol can be achieved through several methods. One common method involves the diazotization of 4-fluoro-2-methylaniline followed by hydrolysis. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then hydrolyzed to yield the desired phenol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-methylphenol is unique due to the combined presence of both fluorine and methyl groups on the phenol ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPAKOISAFCWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505151
Record name 2-Fluoro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-90-3
Record name 2-Fluoro-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methylphenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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